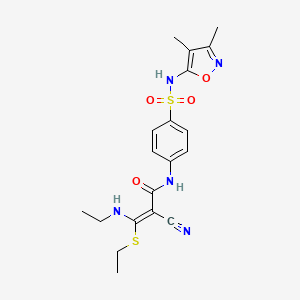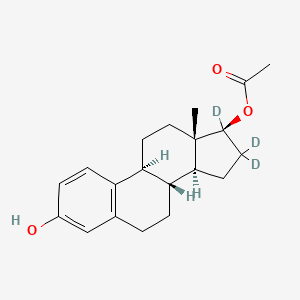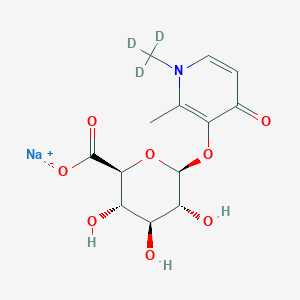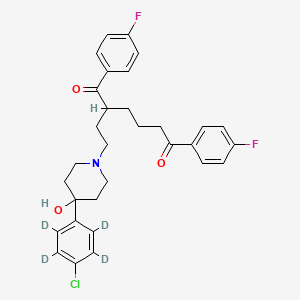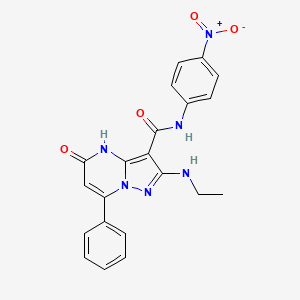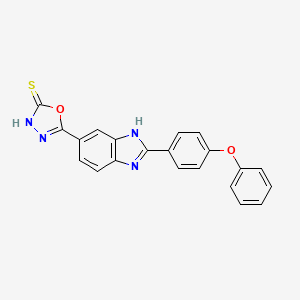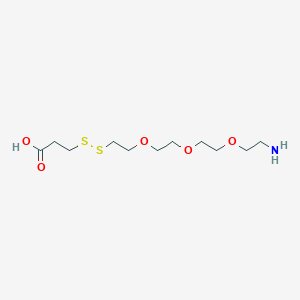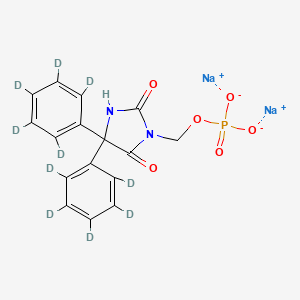
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. This specific compound is labeled with deuterium (d5) and carbon-13 (13C3) isotopes, which makes it useful for various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-hydroxybenzaldehyde, phenylhydrazine, and isotopically labeled reagents such as deuterium oxide (D2O) and carbon-13 labeled carbon dioxide (13CO2).
Formation of Hydantoin Ring: The key step in the synthesis is the formation of the hydantoin ring. This is achieved through a cyclization reaction involving the condensation of 4-hydroxybenzaldehyde and phenylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid. The reaction is typically carried out under reflux conditions.
Isotopic Labeling: The incorporation of deuterium and carbon-13 isotopes is achieved by using isotopically labeled reagents during the synthesis. For example, deuterium oxide (D2O) can be used as a solvent, and carbon-13 labeled carbon dioxide (13CO2) can be introduced during the cyclization step.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions involve the conversion of the carbonyl group (C=O) to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the hydroxyl group (-OH) can be substituted with a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used reagents for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the corresponding carbonyl compound.
Reduction: The major product formed is the corresponding alcohol.
Substitution: The major product formed is the halogenated derivative of the compound.
Wissenschaftliche Forschungsanwendungen
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 has several scientific research applications, including:
Chemistry: The compound is used as a labeled standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for studying reaction mechanisms and molecular structures.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions and to study enzyme kinetics.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: It is used in the development of new materials and as a reference standard in quality control processes.
Wirkmechanismus
The mechanism of action of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The isotopic labeling allows researchers to track the compound’s interactions and transformations within biological systems, providing insights into its mode of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Hydroxyphenyl)-5-phenylhydantoin: This compound is similar in structure but lacks the isotopic labeling.
5-(4-Hydroxyphenyl)-5-methylhydantoin: This compound has a methyl group instead of a phenyl group.
5-(4-Hydroxyphenyl)-5-ethylhydantoin: This compound has an ethyl group instead of a phenyl group.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 lies in its isotopic labeling, which makes it particularly valuable for research applications. The deuterium and carbon-13 isotopes provide distinct signals in NMR and MS, allowing for precise tracking and analysis of the compound in various chemical and biological systems.
Eigenschaften
Molekularformel |
C15H12N2O3 |
|---|---|
Molekulargewicht |
276.28 g/mol |
IUPAC-Name |
5-(4-hydroxyphenyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)/i1D,2D,3D,4D,5D,13+1,14+1,15+1 |
InChI-Schlüssel |
XEEDURHPFVXALT-CPTNBEFMSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[13C]2([13C](=O)N[13C](=O)N2)C3=CC=C(C=C3)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



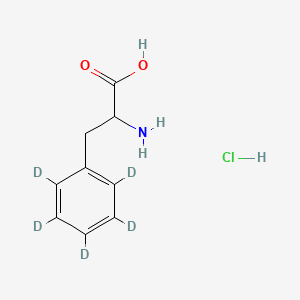


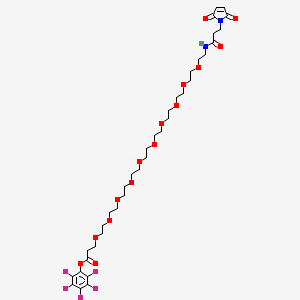
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
